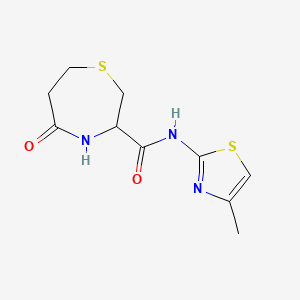
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide, otherwise known as 5-oxo-TFCA, is a synthetic molecule that has been studied for its potential use in various scientific and medical fields. This molecule has been studied for its ability to act as a catalyst for various biochemical and physiological processes.
科学研究应用
5-oxo-TFCA has been studied for its potential applications in various scientific and medical fields. It has been studied for its potential use as a catalyst for various biochemical and physiological processes, including the synthesis of various drugs and pharmaceuticals. It has also been studied for its potential use in the treatment of various diseases, including cancer and diabetes. Additionally, 5-oxo-TFCA has been studied for its potential use as a diagnostic tool for various diseases, as well as for its potential use in the development of new drugs and pharmaceuticals.
作用机制
The mechanism of action of 5-oxo-TFCA is still not fully understood. However, it is believed that the molecule acts as a catalyst for various biochemical and physiological processes, including the synthesis of various drugs and pharmaceuticals. Additionally, it is believed that the molecule may act as an inhibitor of certain enzymes and proteins, which can affect the activity of certain biochemical pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxo-TFCA are still being studied. However, it is believed that the molecule can affect the activity of certain enzymes and proteins, which can in turn affect the activity of certain biochemical pathways. Additionally, it is believed that the molecule can act as a catalyst for various biochemical and physiological processes, including the synthesis of various drugs and pharmaceuticals.
实验室实验的优点和局限性
The use of 5-oxo-TFCA in laboratory experiments has several advantages. First, the molecule is relatively easy to synthesize and can be used in a variety of experiments. Additionally, the molecule can act as a catalyst for various biochemical and physiological processes, making it useful for studying these processes. Finally, the molecule can be used as a diagnostic tool for various diseases.
However, there are also some limitations to using 5-oxo-TFCA in laboratory experiments. First, the mechanism of action of the molecule is still not fully understood, making it difficult to predict the effects it may have on certain biochemical pathways. Additionally, the molecule may have toxic effects in certain concentrations, making it important to use the molecule in carefully controlled laboratory experiments.
未来方向
There are several potential future directions for research on 5-oxo-TFCA. First, more research is needed to better understand the mechanism of action of the molecule and its potential effects on various biochemical pathways. Additionally, more research is needed to explore the potential applications of the molecule in the treatment of various diseases, as well as its potential use as a diagnostic tool. Finally, more research is needed to explore the potential toxicity of the molecule and its effects on various biochemical pathways.
合成方法
5-oxo-TFCA is synthesized through a multi-step process beginning with the reaction of 2,2,2-trifluoroethyl-1,4-thiazepane-3-carboxylic acid and ethyl bromide in the presence of sodium ethoxide. This reaction yields the ethyl ester of the carboxylic acid, which is then reacted with sodium hydroxide to produce the sodium salt of the carboxylic acid. This sodium salt is then reacted with a mixture of sulfuric acid and sodium nitrite to yield the nitroso compound. Finally, the nitroso compound is reduced with sodium borohydride to produce 5-oxo-TFCA.
属性
IUPAC Name |
5-oxo-N-(2,2,2-trifluoroethyl)-1,4-thiazepane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3N2O2S/c9-8(10,11)4-12-7(15)5-3-16-2-1-6(14)13-5/h5H,1-4H2,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRQSCQQBQUCORN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)NCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5-(cyclohex-3-ene-1-amido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B6505537.png)
![4-{pyrazolo[1,5-a]pyridine-3-carbonyl}-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6505541.png)
![1-(3-chloro-4-fluorobenzenesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B6505549.png)
![1-(cyclopropanesulfonyl)-4-{pyrazolo[1,5-a]pyridine-3-carbonyl}piperazine](/img/structure/B6505551.png)
![3-methoxy-1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-carboxamide](/img/structure/B6505561.png)
![N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)pyridine-2-carboxamide](/img/structure/B6505570.png)
![4-propyl-N-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B6505578.png)
![1-(2-methylphenyl)-3-(4-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)urea](/img/structure/B6505593.png)

![3-cyclopentyl-N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}propanamide](/img/structure/B6505619.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-2,6-difluorobenzamide](/img/structure/B6505635.png)
![1-(2-chlorophenyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]methanesulfonamide](/img/structure/B6505643.png)
![methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6505645.png)
![N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6505659.png)